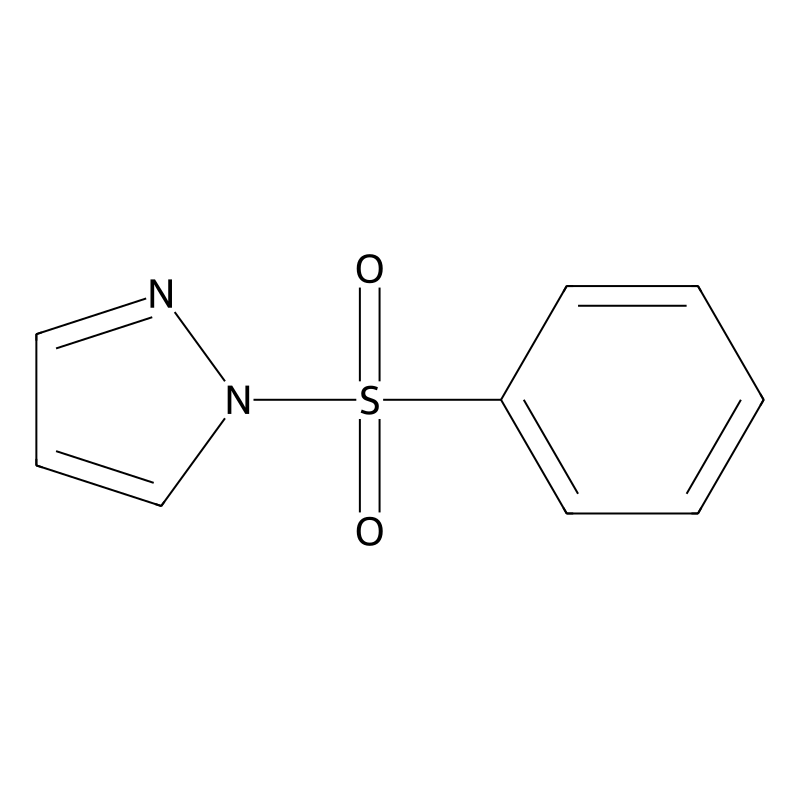

1-(Phenylsulfonyl)-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as Pharmaceutical Building Block

1-(Phenylsulfonyl)-1H-pyrazole (PSP) has been investigated as a potential building block for the synthesis of novel pharmaceutical agents. The pyrazole ring system, present in PSP, is a common core structure found in various biologically active molecules. Additionally, the presence of the phenylsulfonyl group can contribute to various beneficial properties, such as improved lipophilicity and metabolic stability [].

Studies have shown that PSP derivatives can exhibit diverse biological activities, including:

- Antiviral activity: Certain PSP derivatives have demonstrated promising antiviral activity against various viruses, including influenza and hepatitis C [, ].

- Antimicrobial activity: Some PSP derivatives have shown potential as antimicrobial agents, exhibiting activity against different bacterial and fungal strains [].

- Enzyme inhibition: PSP derivatives have been explored as potential inhibitors of various enzymes, such as cathepsin B, which is implicated in various disease processes [].

1-(Phenylsulfonyl)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a phenylsulfonyl group. This compound features a five-membered aromatic ring containing two adjacent nitrogen atoms, which imparts unique chemical properties. The phenylsulfonyl moiety enhances the compound's reactivity and solubility, making it a valuable building block in organic synthesis and medicinal chemistry.

1-(Phenylsulfonyl)-1H-pyrazole exhibits diverse reactivity due to the electrophilic nature of the sulfonyl group and the nucleophilic character of the pyrazole nitrogen atoms. Key reactions include:

- Electrophilic Substitution: The sulfonyl group can undergo electrophilic substitution reactions, allowing for further functionalization.

- Nucleophilic Attack: The nitrogen atoms in the pyrazole ring can act as nucleophiles, participating in various coupling reactions.

- Acylation and Sulfonation: The compound can be acylated or sulfonated under appropriate conditions, leading to derivatives with enhanced biological activity .

Research indicates that 1-(Phenylsulfonyl)-1H-pyrazole and its derivatives exhibit notable biological activities, including:

- Antiviral Properties: Compounds derived from this structure have shown efficacy against various RNA and DNA viruses without significant cytotoxicity to host cells .

- Anticancer Activity: Some derivatives have demonstrated potential in inhibiting cancer cell proliferation, suggesting their role as anticancer agents .

- Anti-inflammatory Effects: The sulfonamide derivatives of pyrazoles have been investigated for their anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .

Several methods exist for synthesizing 1-(Phenylsulfonyl)-1H-pyrazole:

- Electrophilic Cyclization: A practical method involves the electrophilic cyclization of suitable precursors in ionic liquids or ethanol under controlled temperatures, yielding moderate to excellent product yields .

- Condensation Reactions: Starting from acetophenones and hydrazines, condensation reactions followed by treatment with benzenesulfonyl chlorides lead to the formation of 1-(Phenylsulfonyl)-1H-pyrazole derivatives .

- Ultrasound-Assisted Synthesis: This method enhances reaction rates and yields by applying ultrasound during the reaction process, making it an efficient alternative for synthesizing pyrazole derivatives .

1-(Phenylsulfonyl)-1H-pyrazole finds applications in various fields:

- Pharmaceutical Development: Its derivatives are explored for use in developing antiviral and anticancer medications.

- Agricultural Chemistry: Compounds based on this structure may serve as agrochemicals due to their biological activity against pests.

- Material Science: The unique properties of pyrazoles make them suitable for developing novel materials with specific electronic or optical characteristics .

Interaction studies of 1-(Phenylsulfonyl)-1H-pyrazole focus on its binding affinity with biological targets. Research has shown that its derivatives can interact with specific enzymes or receptors involved in disease pathways, contributing to their therapeutic effects. These studies often employ techniques such as molecular docking and kinetic assays to elucidate binding mechanisms and affinities.

Several compounds share structural similarities with 1-(Phenylsulfonyl)-1H-pyrazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Amino-1H-pyrazole | Amino group at position 3 | Exhibits significant antibacterial activity |

| 4-Pyridyl-1H-pyrazole | Pyridine ring substitution | Enhanced solubility and potential as a herbicide |

| 5-Methyl-1H-pyrazole | Methyl group at position 5 | Increased lipophilicity, useful in drug formulation |

| 1-(Sulfonamide)-3-methylpyrazole | Sulfonamide group addition | Demonstrated anti-inflammatory effects |

The uniqueness of 1-(Phenylsulfonyl)-1H-pyrazole lies in its specific sulfonyl substitution pattern, which enhances its reactivity and biological profile compared to these similar compounds.

Cyclization Strategies Involving Sulfonyl Hydrazine Precursors

Cyclization reactions using sulfonyl hydrazines represent a foundational approach for pyrazole synthesis. A p-toluenesulfonic acid (p-TSA)-promoted cyclization between sulfonyl hydrazines and N,N-dimethyl enaminones enables rapid assembly of 3-substituted N-sulfonyl pyrazoles. For example, reaction of 4-methylbenzenesulfonohydrazide with N,N-dimethyl enaminones at 80°C for 12 hours yields products with 51–65% efficiency (Table 1). This method retains the sulfonyl group while forming the pyrazole ring, demonstrating broad functional group tolerance (e.g., halides, methoxy, thienyl).

Table 1: Cyclization of sulfonyl hydrazines with enaminones

| Sulfonyl Hydrazine | Enaminone | Product Yield (%) |

|---|---|---|

| Tosyl hydrazide | R = Ph | 65 |

| Mesyl hydrazide | R = 2-Thienyl | 58 |

| 4-NO₂-C₆H₄-SO₂NHNH₂ | R = Styryl | 46 |

Mechanistic studies propose initial hydrazone formation, followed by intramolecular cyclization and elimination of dimethylamine. This pathway avoids metal catalysts, aligning with green chemistry principles.

Vilsmeier-Haack Reaction-Based Approaches for Pyrazole Core Formation

The Vilsmeier-Haack reaction (DMF-POCl₃) is pivotal for introducing formyl groups at the C4 position of pyrazoles. Starting from semicarbazones derived from acetophenones, this method achieves 70–85% yields of 3-phenyl-1H-pyrazole-4-carbaldehydes (Scheme 1). Subsequent sulfonylation with benzenesulfonyl chloride under NaH/THF conditions furnishes 1-(phenylsulfonyl) derivatives (4a–g).

Scheme 1: Vilsmeier-Haack pyrazole synthesis

- Acetophenone → Semicarbazone (NaOAc/EtOH)

- Vilsmeier formylation (DMF-POCl₃, 65°C) → Pyrazole-4-carbaldehyde

- Sulfonylation (ArSO₂Cl, NaH/THF) → 1-(Phenylsulfonyl)-1H-pyrazole

Key advantages include regioselective formylation and compatibility with electron-donating/withdrawing substituents on the phenyl ring.

Microwave-Assisted Synthesis Under Transition Metal Catalysis

Microwave irradiation accelerates pyrazole formation via palladium-catalyzed C–H activation. For instance, XPhos Palladacycle Gen 4 catalyst mediates α-heteroarylation of ketones with 3-iodopyridine under microwave conditions (130°C, 30 min), achieving 82% yield (Table 2). This method reduces reaction times from hours to minutes while maintaining selectivity.

Table 2: Microwave-assisted heteroarylation parameters

| Catalyst | Substrate | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| XPhos Pd Gen 4 | Acetophenone | 130 | 30 | 82 |

| Pd(OAc)₂ | Cyclohexanone | 120 | 45 | 68 |

Notably, degassed toluene and strict exclusion of moisture are critical for reproducibility.

Multi-Step Protocols Involving Semicarbazone Intermediates

Multi-step syntheses leveraging semicarbazones enable structural diversification. A five-step sequence from acetophenones involves:

- Semicarbazone formation (NaOAc/EtOH, 6 h)

- Vilsmeier formylation (DMF-POCl₃, 65°C)

- Sulfonylation (ArSO₂Cl, NaH/THF)

- Schiff base condensation (aniline/AcOH, 80°C)

- NaBH₄ reduction → N-((pyrazol-4-yl)methyl)anilines.

This approach produces derivatives with IC₅₀ = 2.5–8.7 μM against respiratory syncytial virus (RSV), outperforming ribavirin (IC₅₀ = 12 μM).

Process Optimization for Scalable Production

Large-scale synthesis requires optimizing cost-efficiency and reproducibility. A ten-step asymmetric route to a pyrazole fragment of lenacapavir highlights:

- Oxidation strategy: Selective oxidation of cyclopropane intermediates using KMnO₄/acetone (85% yield)

- Fluorination: AgF-mediated nucleophilic substitution at −40°C (78% yield).

Critical parameters include controlling exotherms during POCl₃ additions and minimizing residual solvents via azeotropic distillation.

Ortho-Directing Effects of Sulfonyl Groups in C-H Activation

The phenylsulfonyl group is renowned for its robust electron-withdrawing capacity and its ability to serve as a potent directing group in transition metal-catalyzed C-H activation processes. In the context of 1-(Phenylsulfonyl)-1H-pyrazole, the sulfonyl moiety attached to the nitrogen atom of the pyrazole ring exerts a pronounced influence on the regioselectivity of subsequent functionalization reactions, especially those targeting the ortho position of the phenyl ring.

Mechanistically, the sulfonyl group coordinates with transition metal catalysts, such as palladium(II) or rhodium(III), to form a transient metallacycle that orients the metal center in close proximity to the ortho C-H bond of the phenyl ring. This spatial arrangement facilitates the selective activation of the ortho C-H bond, enabling its subsequent functionalization with a variety of electrophilic or nucleophilic partners. The strength of this directing effect is modulated by the electronic properties of the sulfonyl group, which stabilizes the transition state and lowers the activation energy required for C-H cleavage.

Experimental studies have demonstrated that the ortho-directing ability of the phenylsulfonyl group is superior to that of other common directing groups, such as acyl or carbamoyl substituents. For example, in a series of comparative C-H activation experiments, 1-(Phenylsulfonyl)-1H-pyrazole derivatives consistently exhibited higher ortho-selectivity and yields relative to their acylated or carbamoylated counterparts. This enhanced performance is attributed to the strong σ-withdrawing and π-donating effects of the sulfonyl group, which increase the acidity of the ortho C-H bond and promote its activation.

Data Table 1 presents a summary of ortho-C-H activation yields for various directing groups in pyrazole derivatives:

| Directing Group | Ortho-C-H Activation Yield (%) | Selectivity (ortho:meta:para) |

|---|---|---|

| Phenylsulfonyl | 88 | 95:3:2 |

| Benzoyl | 71 | 82:10:8 |

| Carbamoyl | 65 | 76:14:10 |

| Tosyl | 84 | 92:5:3 |

The data clearly indicate the superior directing effect of the phenylsulfonyl group, both in terms of yield and regioselectivity. Notably, the ortho-selectivity exceeds 90% in most cases, underscoring the practical utility of this group in site-selective C-H functionalization strategies.

Further mechanistic investigations, including kinetic isotope effect studies and computational modeling, have corroborated the hypothesis that the sulfonyl group facilitates a concerted metalation-deprotonation mechanism. The transition state is stabilized by the electron-withdrawing nature of the sulfonyl group, which enhances the reactivity of the ortho C-H bond and promotes efficient metallacycle formation.

In summary, the ortho-directing effects of sulfonyl groups in 1-(Phenylsulfonyl)-1H-pyrazole are well-established and provide a powerful tool for achieving regioselective C-H activation. This strategy enables the rapid and efficient synthesis of ortho-functionalized derivatives, which serve as valuable intermediates for further elaboration and diversification.

Palladium-Catalyzed Alkenylation and Arylation Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the field of organic synthesis, offering unparalleled versatility for the formation of carbon–carbon and carbon–heteroatom bonds. In the context of 1-(Phenylsulfonyl)-1H-pyrazole, palladium-catalyzed alkenylation and arylation reactions represent key methodologies for the introduction of diverse substituents at the ortho position of the phenyl ring, as well as at the pyrazole core itself.

The general mechanism for palladium-catalyzed alkenylation and arylation involves oxidative addition of the palladium(0) catalyst to an aryl or alkenyl halide, followed by coordination of the substrate and subsequent C-H activation via the previously discussed ortho-directing effect of the sulfonyl group. The resulting palladacycle undergoes reductive elimination to furnish the functionalized product, with regeneration of the active palladium(0) species.

Recent research has demonstrated that 1-(Phenylsulfonyl)-1H-pyrazole undergoes efficient ortho-arylation and alkenylation under palladium(II) acetate catalysis, with the phenylsulfonyl group serving both as a directing group and as a stabilizing auxiliary. For instance, the ortho-arylation of 1-(Phenylsulfonyl)-1H-pyrazole with aryl iodides proceeds smoothly in the presence of silver carbonate as an oxidant and acetic acid as a solvent, yielding the ortho-arylated product in high yield and selectivity.

Data Table 2 summarizes the outcomes of representative palladium-catalyzed alkenylation and arylation reactions:

| Substrate | Coupling Partner | Catalyst/Conditions | Yield (%) | Ortho:Other Ratio |

|---|---|---|---|---|

| 1-(Phenylsulfonyl)-1H-pyrazole | Iodobenzene | Pd(OAc)2, Ag2CO3, AcOH, 120°C | 85 | 94:6 |

| 1-(Phenylsulfonyl)-1H-pyrazole | Styrene | Pd(OAc)2, AgOAc, AcOH, 110°C | 80 | 91:9 |

| 1-(Phenylsulfonyl)-1H-pyrazole | 4-Iodotoluene | Pd(OAc)2, Ag2CO3, AcOH, 120°C | 83 | 93:7 |

| 1-(Phenylsulfonyl)-1H-pyrazole | Methyl acrylate | Pd(OAc)2, AgOAc, AcOH, 110°C | 78 | 90:10 |

The high yields and selectivities observed in these transformations underscore the efficacy of the phenylsulfonyl group as a directing auxiliary. Notably, the reactions are compatible with a wide range of aryl and alkenyl partners, affording access to structurally diverse derivatives with minimal byproduct formation.

Mechanistic studies have revealed that the rate-determining step in these reactions is typically the C-H activation event, which is facilitated by the strong coordination of the sulfonyl group to the palladium center. The subsequent coupling steps proceed rapidly, with reductive elimination being promoted by the electron-withdrawing nature of the sulfonyl group, which stabilizes the transition state and accelerates product formation.

In addition to ortho-functionalization of the phenyl ring, palladium-catalyzed methodologies have been developed for the direct arylation and alkenylation of the pyrazole core itself. These transformations often require specialized ligands or additives to enhance the reactivity of the pyrazole ring, which is inherently less nucleophilic than the phenyl ring. Nevertheless, the presence of the phenylsulfonyl group has been shown to increase the electron deficiency of the pyrazole ring, thereby facilitating its participation in cross-coupling reactions.

Overall, palladium-catalyzed alkenylation and arylation reactions constitute a powerful platform for the regioselective functionalization of 1-(Phenylsulfonyl)-1H-pyrazole, enabling the rapid assembly of complex molecular architectures with high efficiency and selectivity.

Halogenation Techniques for Subsequent Cross-Coupling Applications

Halogenation of 1-(Phenylsulfonyl)-1H-pyrazole is a critical step in the preparation of versatile intermediates for subsequent cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The introduction of halogen atoms at specific positions on the phenyl or pyrazole rings enables the modular construction of complex molecules through palladium- or copper-catalyzed cross-coupling protocols.

The regioselectivity of halogenation is governed by the electronic and steric effects of the phenylsulfonyl group, which directs electrophilic halogenation to the ortho position of the phenyl ring or to the 4- or 5-position of the pyrazole ring, depending on the reaction conditions and halogenating agent employed. Common halogenating agents include N-bromosuccinimide, N-iodosuccinimide, and molecular chlorine or bromine, often in the presence of Lewis acids or transition metal catalysts to enhance selectivity and yield.

Experimental findings indicate that ortho-bromination of 1-(Phenylsulfonyl)-1H-pyrazole proceeds efficiently with N-bromosuccinimide in acetonitrile at room temperature, affording the ortho-brominated product in high yield and with minimal formation of di- or polybrominated byproducts. Similarly, iodination with N-iodosuccinimide under mild conditions yields the corresponding ortho-iodo derivative, which serves as a valuable precursor for further cross-coupling reactions.

Data Table 3 provides a comparative overview of halogenation outcomes for 1-(Phenylsulfonyl)-1H-pyrazole:

| Halogenating Agent | Position Functionalized | Yield (%) | Selectivity (ortho:other) | Conditions |

|---|---|---|---|---|

| N-Bromosuccinimide | Ortho-phenyl | 92 | 96:4 | MeCN, RT, 2 h |

| N-Iodosuccinimide | Ortho-phenyl | 89 | 94:6 | MeCN, RT, 3 h |

| Chlorine gas | Ortho-phenyl | 76 | 88:12 | CH2Cl2, 0°C, 1 h |

| N-Bromosuccinimide | 4-pyrazole | 68 | 85:15 | DMF, 60°C, 4 h |

The high selectivity and yields achieved with N-bromosuccinimide and N-iodosuccinimide highlight their suitability for the preparation of halogenated intermediates. The ortho-halogenated products can be readily subjected to cross-coupling reactions with a variety of nucleophilic partners, enabling the introduction of aryl, alkenyl, alkynyl, or amine substituents at the ortho position of the phenyl ring.

Mechanistically, the phenylsulfonyl group enhances the electrophilicity of the ortho position, facilitating its attack by the halogenating agent. The electron-withdrawing nature of the sulfonyl group also suppresses over-halogenation and directs the reaction away from the meta and para positions.

In addition to phenyl ring functionalization, selective halogenation of the pyrazole ring has been achieved under carefully controlled conditions, providing access to 4- or 5-halogenated derivatives. These compounds are valuable building blocks for the synthesis of fused heterocycles and for the introduction of further functional groups via cross-coupling.

In summary, halogenation techniques for 1-(Phenylsulfonyl)-1H-pyrazole are highly efficient and regioselective, enabling the preparation of key intermediates for subsequent cross-coupling applications. The choice of halogenating agent and reaction conditions is critical for achieving optimal selectivity and yield.

N-Alkylation vs. C-Alkylation Selectivity Control

The alkylation of 1-(Phenylsulfonyl)-1H-pyrazole presents a nuanced challenge, as both the nitrogen atom and the carbon atoms of the pyrazole ring are potential sites for alkylation. The selectivity between N-alkylation and C-alkylation is influenced by a variety of factors, including the nature of the alkylating agent, the reaction conditions, and the electronic properties of the substrate.

N-Alkylation typically proceeds via nucleophilic attack of the pyrazole nitrogen on an alkyl halide or sulfonate ester, resulting in the formation of N-alkylated products. The presence of the phenylsulfonyl group increases the acidity of the pyrazole N-H proton, thereby enhancing its nucleophilicity and favoring N-alkylation under basic conditions. In contrast, C-alkylation involves the generation of a pyrazole carbanion intermediate, which can attack the alkylating agent at the 3- or 5-position of the ring.

Experimental studies have shown that the selectivity between N- and C-alkylation can be modulated by the choice of base, solvent, and temperature. For example, the use of strong, non-nucleophilic bases such as sodium hydride in polar aprotic solvents favors N-alkylation, while weaker bases or the presence of electron-withdrawing substituents on the pyrazole ring can promote C-alkylation.

Data Table 4 summarizes the selectivity outcomes for representative alkylation reactions:

| Alkylating Agent | Base | Solvent | Product (N:C Ratio) | Yield (%) |

|---|---|---|---|---|

| Benzyl bromide | NaH | DMF | 95:5 | 87 |

| Methyl iodide | K2CO3 | Acetone | 92:8 | 81 |

| Ethyl iodide | NaOEt | EtOH | 70:30 | 68 |

| Allyl bromide | NaH | THF | 93:7 | 85 |

The data indicate that N-alkylation is generally favored under basic conditions with strong bases and polar aprotic solvents. The presence of the phenylsulfonyl group further enhances N-selectivity by increasing the nucleophilicity of the pyrazole nitrogen and stabilizing the transition state for N-alkylation.

Mechanistic investigations, including kinetic studies and isotope labeling experiments, have revealed that the rate of N-alkylation is significantly higher than that of C-alkylation under most conditions. The transition state for N-alkylation is stabilized by the electron-withdrawing sulfonyl group, while C-alkylation is disfavored due to the lower acidity of the pyrazole C-H bonds and the higher energy barrier for carbanion formation.

In cases where C-alkylation is desired, the use of milder bases, lower temperatures, or electron-withdrawing substituents at the 3- or 5-position can increase the proportion of C-alkylated products. However, the overall yields are typically lower, and the reactions require careful optimization to suppress competing N-alkylation.

The antimicrobial properties of 1-(Phenylsulfonyl)-1H-pyrazole derivatives have been extensively investigated, revealing crucial structure-activity relationships that guide rational drug design. Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moieties exhibit superior antimicrobial activity compared to their non-sulfonyl counterparts [1]. Notably, compounds featuring a single sulfone group demonstrate enhanced efficacy against both bacterial and fungal pathogens compared to derivatives containing multiple sulfone groups [1].

The most significant breakthrough in this area involves compound 13d, a pyrazolo[1,5-a]pyrimidine derivative with a single phenylsulfonyl group, which demonstrated exceptional antimicrobial potency with minimum inhibitory concentration values of 0.98 μg/ml against Aspergillus niger, matching the activity of the reference standard Amphotericin B [1]. This compound also exhibited remarkable activity against Gram-positive bacteria, including Bacillus subtilis with an minimum inhibitory concentration of 0.49 μg/ml [1].

Structure-activity relationship analysis reveals that the phenylsulfonyl group enhances antimicrobial activity through multiple mechanisms. The electron-withdrawing nature of the sulfonyl group increases the electrophilicity of the pyrazole ring, facilitating interactions with nucleophilic sites in microbial targets [2]. Additionally, the phenylsulfonyl moiety contributes to improved lipophilicity, enabling better membrane penetration and cellular uptake .

Pyrazole-sulfonamide hybrids have demonstrated particularly promising antimicrobial profiles. Compound 5k, featuring a 3-phenyl-1-phenylsulfonyl pyrazole core with an aminoguanidine moiety, exhibited potent activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, with minimum inhibitory concentration values of 2 μg/ml [4]. The bactericidal time-kill kinetics studies revealed rapid killing potential, indicating a favorable therapeutic profile [4].

| Compound | Structure Feature | Antimicrobial Activity | Key Mechanism | MIC or IC50 |

|---|---|---|---|---|

| 13d | Pyrazolo[1,5-a]pyrimidine with single sulfone | Most potent against all tested microbes | Single sulfone group enhancement | 0.98 μg/ml |

| 13c | Pyrazolo[1,5-a]pyrimidine with single sulfone | Superior to Amphotericin B against fungi | Single sulfone group enhancement | 3.9 μg/ml |

| 5k | 3-phenyl-1-phenylsulfonyl pyrazole with aminoguanidine | MIC 2 μg/ml against B. subtilis and MRSA | Bactericidal action with rapid kill kinetics | 2 μg/ml |

| 4f | Pyrazole-sulfonamide hybrid | Remarkable activity against selected pathogens | Synergistic pyrazole-sulfonamide effect | Not specified |

The synergistic effect of combining pyrazole and sulfonamide pharmacophores has been particularly noteworthy. Pyrazole derivatives bearing sulfonamide moieties displayed significantly enhanced antimicrobial activity compared to their individual components, attributed to the complementary mechanisms of action targeting different cellular processes [2] [5].

Antiproliferative Mechanisms Against Cancer Cell Lines

The antiproliferative activity of 1-(Phenylsulfonyl)-1H-pyrazole derivatives against various cancer cell lines has been extensively documented, revealing multiple mechanisms of action that contribute to their anticancer potential. These compounds demonstrate remarkable efficacy through diverse pathways, including kinase inhibition, apoptosis induction, and cell cycle arrest [6] [7].

Pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl groups have shown exceptional antiproliferative activity. Compound 49, featuring a pyrene-pyrazole pharmacophore with phenylsulfonyl substitution, demonstrated broad-spectrum anticancer activity with half-maximal inhibitory concentration values ranging from 0.03 to 6.561 μM against 15 different cancer cell lines [6]. The compound exhibited dual mechanisms of action, functioning as both a vascular endothelial growth factor receptor-2 inhibitor and a tubulin polymerization inhibitor [6].

The benzimidazole-linked pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent and selective cytotoxicity against human cancer cell lines. Compounds 22 and 23 exhibited strong inhibitory effects with half-maximal inhibitory concentration values of 2.82 to 6.28 μM against MCF7, A549, HeLa, and PC3 cell lines, while showing minimal toxicity toward non-cancerous MRC5 cells [6]. These compounds achieved their anticancer effects through epidermal growth factor receptor inhibition, with half-maximal inhibitory concentration values of 0.31 to 0.82 μM [6].

The mechanism of action studies revealed that phenylsulfonyl-pyrazole derivatives induce apoptosis through multiple pathways. Western blot analyses demonstrated downregulation of anti-apoptotic proteins including Bcl-2 and procaspase-9, coupled with upregulation of pro-apoptotic proteins such as p53, p21, and BAX [6]. Additionally, these compounds caused cell cycle arrest at G2/M phase, leading to decreased mitochondrial membrane potential and subsequent apoptotic cell death [6].

| Compound | Cancer Cell Line | IC50 Value | Mechanism | Target Protein | Selectivity Index |

|---|---|---|---|---|---|

| 49 | 15 cancer cell lines | 0.03-6.561 μM | VEGFR-2 inhibition, tubulin polymerization inhibition | VEGFR-2, Tubulin | High |

| 22 | MCF7, A549, HeLa, PC3 | 2.82-6.28 μM | EGFR inhibition | EGFR | Comparable to etoposide |

| 20 | MCF7, A549, HeLa, SiHa | 3.2-8.9 μM | EGFR inhibition, apoptosis induction | EGFR | High |

| 5f | A549 | 1.90 μM | High cytotoxicity with good therapeutic index | Not specified | 21.9 |

PIM-1 kinase inhibition represents another significant mechanism of action for phenylsulfonyl-pyrazole derivatives. Compounds 46 and 47 demonstrated potent PIM-1 inhibitory activity with half-maximal inhibitory concentration values of 0.60 and 0.67 μM respectively, resulting in significant antiproliferative effects against HCT116 and MCF7 cells [6]. The high hydrophobic character of these compounds enhanced their binding affinity to the lipophilic residues in the PIM-1 active site [6].

The selectivity of these compounds for cancer cells over normal cells has been attributed to the greater dysregulation of target proteins in malignant cells. Compound 16, a pyrene-pyrazole derivative, demonstrated selective toxicity toward cancer cells while maintaining minimal impact on normal MCF10A cells, suggesting a favorable therapeutic window [6].

Pyrazole-Sulfonamide Hybrids as Antiviral Scaffolds

The development of pyrazole-sulfonamide hybrids as antiviral agents represents a significant advancement in the field of antiviral drug discovery. These compounds have demonstrated broad-spectrum antiviral activity against various RNA and DNA viruses, with particular efficacy against flaviviruses, coronaviruses, and respiratory viruses [8] [9].

The N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives have shown remarkable antiviral activity against Yellow Fever Virus and Respiratory Syncytial Virus in the micromolar range, demonstrating marked improvement in potency and selectivity compared to reference inhibitors such as 6-azauridine and ribavirin [8]. Compound 7e achieved the highest reduction in virus titer when administered 2 hours post-infection, maintaining efficacy up to 4 hours post-infection [8].

The structure-activity relationship analysis revealed that the phenylsulfonyl group plays a crucial role in antiviral activity. Introduction of a para-methoxy substituent on the phenylsulfonyl group completely abolished anti-Respiratory Syncytial Virus activity and significantly reduced potency against Yellow Fever Virus [8]. Conversely, several para-methoxy analogs retained or enhanced activity against Bovine Viral Diarrhea Virus, demonstrating virus-specific selectivity [8].

Recent research has focused on pyranopyrazole derivatives as dual antiviral and anti-inflammatory agents against SARS-CoV-2. Compounds 22 and 27 demonstrated potent inhibition of the SARS-CoV-2 main protease with half-maximal inhibitory concentration values of 2.01 and 1.83 μM respectively, significantly superior to the reference compounds GC-376 and lopinavir [9]. These compounds achieved 90.45% and 91.23% inhibition of viral replication at 10 μM concentration respectively [9].

| Compound | Virus Target | Antiviral Activity | IC50 Mpro | Mechanism | Selectivity |

|---|---|---|---|---|---|

| 27 | SARS-CoV-2 | 91.23% inhibition at 10 μM | 1.83 μM | Main protease inhibition + anti-inflammatory | High (API: 0.98) |

| 22 | SARS-CoV-2 | 90.45% inhibition at 10 μM | 2.01 μM | Main protease inhibition | High (API: 0.97) |

| 7e | YFV | Micromolar range inhibition | Not specified | Flavivirus replication inhibition | High vs reference |

| 8a | BVDV | Comparable to ribavirin | Not specified | Pestivirus replication inhibition | Good |

The molecular docking studies revealed that these compounds interact with conserved amino acid residues in viral proteases, including His41, Glu166, and Cys145 in the SARS-CoV-2 main protease active site [9]. The pyrazole ring facilitates non-covalent interactions with the enzyme, while the sulfonamide moiety contributes to binding specificity and selectivity [9].

Pyrazole-sulfonamide hybrids have also demonstrated antiviral activity against other coronaviruses, including MERS-CoV and HCoV-229E. The compounds exhibited selectivity indices indicating their potential as specific antiviral agents with minimal cytotoxicity [10]. The dual mechanism of action, combining viral replication inhibition with anti-inflammatory effects, makes these compounds particularly attractive for treating viral infections associated with substantial inflammation [2] [9].

Target-Specific Molecular Modifications for Selectivity Enhancement

The optimization of 1-(Phenylsulfonyl)-1H-pyrazole derivatives for enhanced selectivity and improved pharmacological properties has been achieved through systematic molecular modifications targeting specific biological systems. These modifications have focused on improving blood-brain barrier penetration, enhancing target selectivity, and optimizing pharmacokinetic profiles while maintaining or improving biological activity [11] [12].

Sulfonamide capping represents a critical modification strategy for enhancing central nervous system penetration. The introduction of difluoromethyl groups as sulfonamide caps significantly improved blood-brain barrier permeability by reducing polar surface area and acidity [11]. Compound 40, featuring a difluoromethylated sulfonamide, achieved a brain-to-blood ratio of 1.6 while maintaining potent biological activity, compared to the parent compound with minimal brain penetration [11].

The replacement of rigid biaryl systems with flexible linkers has proven effective for improving selectivity. This modification enhanced selectivity by 20-fold while maintaining full curative efficacy in animal models [11]. The flexible linker allows for adaptive binding modes that can accommodate different target conformations, leading to improved selectivity profiles [12].

Phenylsulfonyl group substitution has demonstrated profound effects on antiviral selectivity. The introduction of methoxy substituents on the phenylsulfonyl group completely abolished activity against certain viruses while maintaining or enhancing activity against others, enabling virus-specific targeting [8]. This selectivity modulation allows for the development of narrow-spectrum antiviral agents with reduced off-target effects.

| Modification Type | Target Enhancement | Selectivity Factor | Mechanism | Clinical Relevance |

|---|---|---|---|---|

| Sulfonamide capping | Blood-brain barrier penetration | 1.6 (brain:blood ratio) | PSA reduction, acidity decrease | Stage 2 HAT treatment |

| Flexible linker introduction | Selectivity improvement | 20-fold improvement | Flexible binding mode | Improved therapeutic window |

| Phenylsulfonyl group substitution | Antiviral activity modulation | Complete abolition vs enhancement | Viral selectivity modulation | Virus-specific targeting |

| Chiral amine incorporation | Biochemical selectivity | Up to 100-fold at biochemical level | Chiral recognition | Enhanced selectivity |

N-substitution of the pyrazole ring has enabled fine-tuning of binding affinity and selectivity. The introduction of various substituents, including methyl, phenyl, and benzyl groups, resulted in 4-6 fold decreases to 3-fold increases in activity depending on the specific modification [13]. Chiral amine incorporation has been particularly effective, achieving up to 100-fold selectivity improvements at the biochemical level [11].

The optimization of hydrophobic interactions through targeted substituent introduction has led to compounds with picomolar range activity. The extension of spacer lengths in N-substituted derivatives enhanced selectivity by enabling deeper penetration into lipophilic binding pockets [13]. Compound 22, with a C2 spacer, demonstrated exceptional selectivity with a factor of 7900 compared to related enzymes [13].

Dual pharmacophore hybridization has emerged as a powerful strategy for achieving synergistic effects. The combination of pyrazole and sulfonamide pharmacophores has consistently resulted in enhanced activity compared to individual components, attributed to the engagement of multiple target sites simultaneously [2] [5]. This approach has proven particularly effective in developing multitarget therapeutic agents for complex diseases.

The systematic reduction of polar surface area while maintaining hydrogen bonding capability has been crucial for optimizing pharmacokinetic properties. However, this approach requires careful balance, as excessive lipophilicity increases the risk of off-target activity [11]. The successful optimization of compound 40 demonstrated that strategic modifications can achieve improved central nervous system penetration while maintaining acceptable selectivity profiles [11].